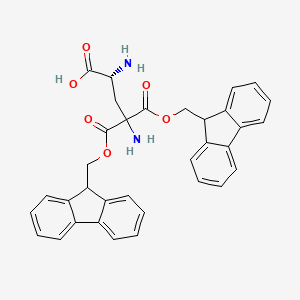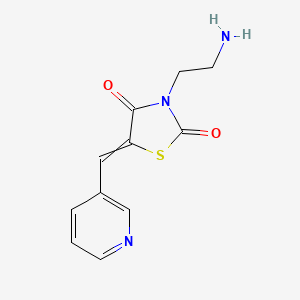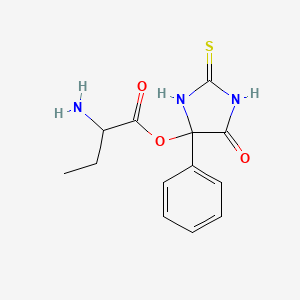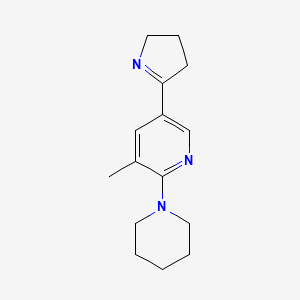![molecular formula C19H20N4O B11819821 3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)
3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- is a complex organic compound with the molecular formula C19H20N4O. It is an aromatic primary alcohol and a key moiety in many bio-active and industrially significant compounds . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- typically involves the reaction of pyridine derivatives with formaldehyde and secondary amines. The reaction conditions often include the use of catalysts such as palladium on charcoal and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of high-pressure reactors and continuous flow systems ensures efficient production. The reaction mixture is maintained at specific temperatures and pressures to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid in the presence of catalytic amounts of hydrobromic acid.
Reduction: The compound can be reduced using hydrogen gas and palladium catalysts.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrobromic acid and oxygen.
Reduction: Hydrogen gas and palladium on charcoal.
Substitution: Halogens and other electrophiles under controlled conditions.
Major Products Formed
Oxidation: Nicotinic acid.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The compound’s aromatic structure allows it to interact with proteins and nucleic acids, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-
- 3-(Hydroxymethyl)pyridine
- 3-Pyridyl carbinol
Uniqueness
3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- stands out due to its unique structure, which includes multiple pyridine rings and a hydroxymethyl group. This structure provides the compound with distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C19H20N4O |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C19H20N4O/c24-15-16-7-8-19(22-11-16)14-23(12-17-5-1-3-9-20-17)13-18-6-2-4-10-21-18/h1-11,24H,12-15H2 |
Clave InChI |
DVKGFWUMRRBWGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CN(CC2=NC=C(C=C2)CO)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide](/img/structure/B11819741.png)
![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide](/img/structure/B11819751.png)




![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)

![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)




![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)
